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Abstract
This document provides detailed application notes and protocols for the synthesis of a

Hydroxy Darunavir reference standard. Darunavir is a potent HIV-1 protease inhibitor, and its

hydroxylated metabolite, Hydroxy Darunavir, is a critical reference standard for

pharmacokinetic and metabolism studies. The synthesis outlined herein is a multi-step process

commencing with the commercially available (S)-2-amino-3-methyl-1-butanol. The protocol

details the protection of the amino and hydroxyl groups, coupling with a sulfonyl chloride,

introduction of the core amino alcohol backbone, and final coupling with the bicyclic furan

moiety. This document provides comprehensive experimental procedures, characterization

data, and visual workflows to guide researchers in the successful synthesis of Hydroxy
Darunavir.

Introduction
Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy

against both wild-type and multidrug-resistant strains of HIV-1.[1] It functions by binding to the

active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into

functional proteins, thereby inhibiting the maturation of new, infectious virions.[2]

Understanding the metabolism of Darunavir is essential for optimizing its therapeutic use and

assessing potential drug-drug interactions. In vivo, Darunavir is metabolized through several

pathways, including hydroxylation of the isobutyl group.[3] The resulting metabolite, Hydroxy
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Darunavir, must be synthesized as a reference standard for accurate quantification in

biological matrices during preclinical and clinical development.

This protocol outlines a proposed synthetic route to obtain Hydroxy Darunavir, based on

established synthetic methodologies for Darunavir and its analogs.[4][5]

Signaling Pathway of Darunavir
Darunavir targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is

responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins. Inhibition

of this enzyme leads to the production of immature, non-infectious viral particles.
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Fig. 1: Mechanism of HIV-1 Protease Inhibition by Darunavir.

Synthetic Workflow
The synthesis of Hydroxy Darunavir is proposed to proceed through a multi-step sequence

starting from (S)-2-amino-3-methyl-1-butanol. The workflow involves protection of the starting

material, coupling with a nitro-activated sulfonyl chloride, reduction of the nitro group, coupling

with the core aminodiol structure, and final installation of the bis-tetrahydrofuran (bis-THF)

moiety.
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Fig. 2: Proposed Synthetic Workflow for Hydroxy Darunavir.
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Experimental Protocols
Step 1: Synthesis of tert-butyl ((S)-1-hydroxy-3-
methylbutan-2-yl)carbamate (Boc-protected amino
alcohol)
To a solution of (S)-2-amino-3-methyl-1-butanol (1.0 equiv) in a suitable solvent such as

dichloromethane (DCM) or a biphasic mixture of dioxane and water, is added di-tert-butyl

dicarbonate (Boc₂O, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.5

equiv). The reaction mixture is stirred at room temperature for 12-24 hours. After completion,

the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the Boc-protected amino alcohol.

Reagent Molar Eq.

(S)-2-amino-3-methyl-1-butanol 1.0

Di-tert-butyl dicarbonate (Boc₂O) 1.1

Sodium Bicarbonate 1.5

Dichloromethane -

Expected Yield: >95%

Step 2: Synthesis of tert-butyl ((S)-1-((4-
nitrophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate
The Boc-protected amino alcohol (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0

°C. Triethylamine (1.5 equiv) is added, followed by the portion-wise addition of 4-

nitrobenzenesulfonyl chloride (1.2 equiv).[2][6] The reaction is stirred at 0 °C for 1 hour and

then at room temperature overnight. The reaction mixture is then washed with saturated

aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous

sodium sulfate and concentrated. The crude product is purified by column chromatography on

silica gel.
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Reagent Molar Eq.

Boc-protected amino alcohol 1.0

4-Nitrobenzenesulfonyl chloride 1.2

Triethylamine 1.5

Anhydrous Dichloromethane -

Expected Yield: 70-80%

Step 3: Synthesis of tert-butyl ((S)-1-((4-
aminophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate
The nitro-sulfonamide (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate. A

catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then

subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature

for 2-4 hours.[7] The reaction progress is monitored by TLC. Upon completion, the catalyst is

filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to

give the amino-sulfonamide.

Reagent Molar Eq.

Boc-protected nitro-sulfonamide 1.0

10% Palladium on Carbon catalytic

Hydrogen Gas excess

Ethanol -

Expected Yield: >90%

Step 4: Synthesis of the Protected Darunavir Core
The amino-sulfonamide from Step 3 (1.0 equiv) and (2R,3S)-3-((tert-

butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1.1 equiv) are dissolved in isopropanol or
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ethanol. The reaction mixture is heated to reflux for 12-24 hours. The solvent is then removed

under reduced pressure, and the crude product is purified by column chromatography.

Reagent Molar Eq.

Boc-protected amino-sulfonamide 1.0

(2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-

epoxy-4-phenylbutane
1.1

Isopropanol -

Expected Yield: 60-70%

Step 5: Boc Deprotection
The fully protected intermediate from Step 4 is dissolved in a solution of trifluoroacetic acid

(TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours.[8] The solvent is

removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to

remove residual TFA. The crude product is used in the next step without further purification.

Reagent Molar Eq.

Protected Darunavir Core 1.0

Trifluoroacetic Acid (TFA) -

Dichloromethane (DCM) -

Expected Yield: Quantitative

Step 6: Synthesis of Hydroxy Darunavir
The deprotected amine from Step 5 (1.0 equiv) is dissolved in anhydrous DCM. Triethylamine

(2.0 equiv) is added, followed by the addition of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-

succinimidyl-carbonate (1.1 equiv).[9] The reaction mixture is stirred at room temperature for

12-18 hours. The reaction is then diluted with DCM and washed with saturated aqueous

sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and

concentrated. The crude product is purified by preparative HPLC to yield Hydroxy Darunavir.
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Reagent Molar Eq.

Amino-Darunavir Core 1.0

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-

succinimidyl-carbonate
1.1

Triethylamine 2.0

Anhydrous Dichloromethane -

Expected Yield: 50-60%

Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
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Step Reaction
Starting
Material

Key
Reagents

Product
Expected
Yield (%)

1
Boc

Protection

(S)-2-amino-

3-methyl-1-

butanol

Boc₂O,

NaHCO₃

Boc-

protected

amino alcohol

>95

2 Sulfonylation

Boc-

protected

amino alcohol

4-

Nitrobenzene

sulfonyl

chloride, Et₃N

Boc-

protected

nitro-

sulfonamide

70-80

3
Nitro

Reduction

Boc-

protected

nitro-

sulfonamide

H₂, Pd/C

Boc-

protected

amino-

sulfonamide

>90

4
Epoxide

Opening

Boc-

protected

amino-

sulfonamide

Boc-

protected

epoxide

Protected

Darunavir

Core

60-70

5
Boc

Deprotection

Protected

Darunavir

Core

TFA

Amino-

Darunavir

Core

Quantitative

6
Final

Coupling

Amino-

Darunavir

Core

Activated bis-

THF

Hydroxy

Darunavir
50-60

Table 2: Characterization Data for Darunavir (as a reference)
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Analysis Data

¹H NMR (CDCl₃, 500 MHz) δ (ppm)

7.77-7.73 (m, 2H), 7.31-7.13 (m, 7H), 4.98 (d,

1H), 3.76-3.67 (m, 2H), 3.48 (d, 1H), 3.25 (dd,

1H), 3.01-2.80 (m, 4H), 2.69 (dd, 1H), 1.63-1.47

(m, 1H), 1.40 (s, 9H), 0.79 (dd, 6H).[4]

¹³C NMR (CDCl₃, 125 MHz) δ (ppm)

171.2, 156.1, 150.4, 137.9, 129.5, 128.6, 128.5,

126.5, 118.8, 80.2, 72.8, 69.8, 58.5, 55.2, 53.6,

45.4, 38.0, 28.4, 27.2, 20.2, 20.0.

Mass Spectrometry (ESI-MS) m/z
[M+H]⁺ calculated for C₂₇H₃₇N₃O₇S: 548.24;

found 548.2.[10]

HPLC Purity >99%[4]

Note: The characterization data for the final Hydroxy Darunavir product should be acquired

and compared to the expected structure.

Conclusion
The provided application notes and protocols describe a comprehensive and plausible

synthetic route for the preparation of a Hydroxy Darunavir reference standard. By following

these detailed procedures, researchers in drug development and related fields can reliably

synthesize this critical metabolite for use in various analytical and metabolic studies. The

successful synthesis and characterization of Hydroxy Darunavir will facilitate a deeper

understanding of the pharmacokinetic profile of Darunavir, contributing to its safe and effective

use in the treatment of HIV-1 infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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